![molecular formula C15H21NO B5862168 1-[2-(2-allylphenoxy)ethyl]pyrrolidine](/img/structure/B5862168.png)
1-[2-(2-allylphenoxy)ethyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-allylphenoxy)ethyl]pyrrolidine, also known as A-967572, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
1-[2-(2-allylphenoxy)ethyl]pyrrolidine binds to the α7 nicotinic acetylcholine receptor and blocks its activation by acetylcholine. This leads to a decrease in the release of various neurotransmitters such as dopamine, glutamate, and GABA, which are involved in pain perception and addiction.
Biochemical and Physiological Effects:
1-[2-(2-allylphenoxy)ethyl]pyrrolidine has been found to have potent analgesic effects in various animal models of pain. It has also been shown to reduce the rewarding effects of drugs of abuse such as nicotine and cocaine, suggesting its potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[2-(2-allylphenoxy)ethyl]pyrrolidine is its high selectivity for the α7 nicotinic acetylcholine receptor, which allows for specific targeting of this receptor in various physiological processes. However, its limited solubility in water and low oral bioavailability pose challenges in its use for in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2-allylphenoxy)ethyl]pyrrolidine. One area of interest is its potential as a treatment for chronic pain conditions such as neuropathic pain. Another area of research is its potential as a treatment for addiction to opioids and other drugs of abuse. Additionally, further studies are needed to investigate the safety and efficacy of 1-[2-(2-allylphenoxy)ethyl]pyrrolidine in human subjects.
Synthesemethoden
The synthesis of 1-[2-(2-allylphenoxy)ethyl]pyrrolidine involves the reaction of 2-allylphenol with 1-bromo-2-(pyrrolidin-1-yl)ethane in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain pure 1-[2-(2-allylphenoxy)ethyl]pyrrolidine.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-allylphenoxy)ethyl]pyrrolidine has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, pain management, and addiction treatment. It has been found to be a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, inflammation, and pain perception.
Eigenschaften
IUPAC Name |
1-[2-(2-prop-2-enylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-2-7-14-8-3-4-9-15(14)17-13-12-16-10-5-6-11-16/h2-4,8-9H,1,5-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBUWCJPKOUIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B5862094.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5862101.png)

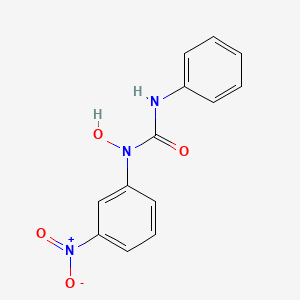
![5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5862115.png)
![{2-[(3-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B5862121.png)
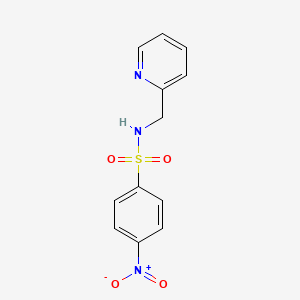
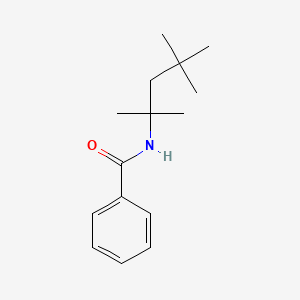
![N'-[(4-chlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5862149.png)

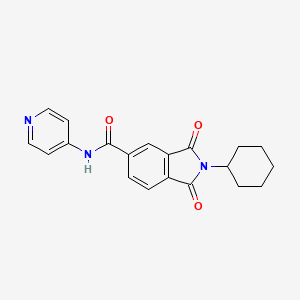
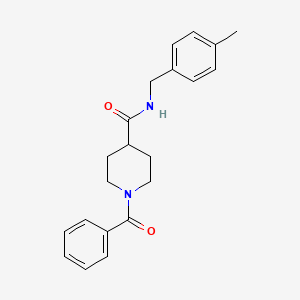
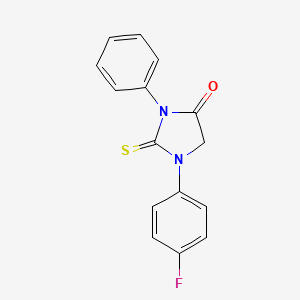
![N-cyclopentyl-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetamide](/img/structure/B5862193.png)